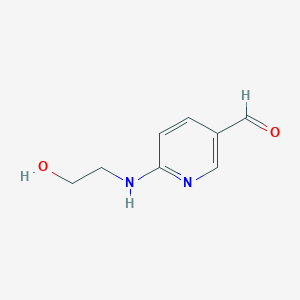






|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].Cl[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][N:7]=1>>[OH:4][CH2:3][CH2:2][NH:1][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][N:7]=1
|


|
Name
|
|
|
Quantity
|
10.12 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCO
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=O)C=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is then stirred at 135° C. for 14 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
This gives a yellow solution which
|
|
Type
|
DISTILLATION
|
|
Details
|
is fractionated by distillation in a kugelrohr apparatus (2.2 mbar, 100° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
is then directly reacted further
|


Reaction Time |
14 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCNC1=NC=C(C=O)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |